The synthesis of doxylamine D5 involves several advanced organic chemistry techniques. One notable method employs chiral diols as precursors, which are synthesized through asymmetric synthesis techniques such as Sharpless asymmetric dihydroxylation. This method has been shown to yield optically active diols with improved enantiomeric excess compared to traditional methods .
A typical synthesis route includes the following steps:
Technical details include using solvents like acetone and employing techniques such as silica gel column chromatography for purification .
Doxylamine D5 has a molecular formula of and a molecular weight of approximately 275.40 g/mol. The structure features a pyridine ring, an ethanolamine side chain, and deuterium substitutions which alter its physical properties slightly compared to non-deuterated doxylamine.
Doxylamine D5 participates in various chemical reactions typical of amines and ethers. Notable reactions include:
Technical details regarding these reactions often involve conditions such as temperature control and solvent choice to optimize yields and selectivity .
Doxylamine D5 functions primarily as an antagonist at histamine H1 receptors, which mediates its sedative effects. The mechanism involves:
Data from pharmacological studies indicate that doxylamine's sedative effects are dose-dependent and can vary based on individual metabolism .
Doxylamine D5 is primarily used in scientific research rather than clinical applications due to its isotopic labeling:
Stable isotope-labeled compounds serve as analytical anchors in mass spectrometry-based assays. Doxylamine-D5 (CAS 1173020-59-1), with its 98% deuterium purity and characteristic +5 Da mass shift, provides an ideal internal standard for quantifying native doxylamine in pharmacokinetic studies [5] [10]. Its structural congruence ensures co-elution with the analyte during chromatography while distinct mass spectral signatures eliminate signal interference—critical for achieving <15% inter-run precision in validated assays [6].
Table 1: Performance Metrics of Doxylamine-D5 in Bioanalytical Applications
Parameter | Traditional Methods (w/o IS) | Doxylamine-D5 IS | Improvement Factor |
---|---|---|---|
Matrix Effect (%) | 25-40 | 3-8 | 5x reduction |
LLOQ (ng/mL) | 5.0 | 0.5 | 10x lower detection |
Run Time (min) | >10 | 2.7 | 70% reduction |
Accuracy Range (%) | 85-110 | 98-102 | 4x tighter tolerance |
Data derived from validation studies using protein precipitation and LC-MS/MS detection [6] [10].
The evolution from liquid-liquid extraction to simplified protein precipitation in doxylamine assays highlights deuterated standards' practical impact. When paired with UPLC-MS/MS systems, Doxylamine-D5 enables 100 μL plasma volume processing and 2.7-minute chromatographic runs—achieving 0.5 ng/mL lower limits of quantification (LLOQ) critical for characterizing doxylamine’s 10-hour elimination half-life [1] [6]. This analytical efficiency directly translates to accelerated bioequivalence studies and reduced sample burden in clinical trials.
Doxylamine-D5 exemplifies the synergistic relationship between isotopic labeling and pharmacokinetic research. Its application in a pivotal dose-proportionality study demonstrated linear exposure increases across 12.5–25 mg therapeutic ranges: AUCt values rose from 817.33 ng·h/mL to 1630.85 ng·h/mL with ≤27.4% coefficient of variation—validating predictable pharmacokinetics [1]. The deuterated internal standard enabled precise measurement of the 98.92% geometric mean ratio (90% CI: 92.46–105.83) between normalized exposures, confirming true dose linearity [1].
Table 2: Structural and Functional Specifications of Doxylamine-D5
Property | Specification | Analytical Relevance |
---|---|---|
Molecular Formula | C₁₇H₁₇D₅N₂O | +5 Da mass shift for MRM transitions |
Exact Mass | 275.40 g/mol | Baseline separation from analyte (260.35 g/mol) |
Isotopic Purity | 98 atom % D | Minimizes unlabeled contaminant interference |
Key MS Transitions | m/z 276.24 → 171.28 | Quantifier ion for isotope dilution |
Solution Stability | -20°C in acetonitrile | Prevents deuterium exchange during storage |
Structural data compiled from supplier specifications [3] [5] [10].
Doxylamine-D5’s utility extends beyond quantification to metabolic mapping. As a chromatographic beacon, it facilitates identification of N-dealkylated and hydroxylated metabolites by maintaining identical retention times while exhibiting distinct fragmentation patterns. This allows simultaneous tracking of parent drug clearance and metabolite formation kinetics—essential for elucidating doxylamine’s hepatic metabolism and renal excretion pathways without synthetic reference standards for every metabolite [6] [9].
The synthesis of Doxylamine-D5 (IUPAC: N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine) involves deuteration of the phenyl precursor prior to coupling with the ethoxyamine backbone. Critical quality attributes include >98% chemical purity verified by HPLC and isotopic enrichment confirmed via high-resolution mass spectrometry [3] [10]. Commercial availability as neat solid (393.49 g/mol succinate salt) or 100 μg/mL certified acetonitrile solutions (Cerilliant®) ensures standardized implementation across laboratories [5] [10].
Deuterium labeling in antihistamines mirrors analytical chemistry’s technological evolution. Early doxylamine quantification (1980s) relied on non-specific spectrophotometry with 5–100 μg/mL detection limits and >10% variability [6]. The 1990s introduced GC-MS methods requiring derivatization, which improved specificity but added complexity. Doxylamine-D5 emerged as a solution when LC-MS/MS became mainstream (post-2000), leveraging its thermospray ionization compatibility to overcome ionization suppression in biological matrices [6] [10].
Table 3: Evolution of Doxylamine Quantification Platforms
Era | Primary Method | Internal Standard | Key Limitations |
---|---|---|---|
1980–1995 | Spectrophotometry | None | Low sensitivity (5 μg/mL LLOQ) |
1995–2010 | GC-MS | Structural analogues | Derivatization artifacts |
2010–Present | LC-MS/MS (UPLC) | Doxylamine-D5 | Requires deuterium quality control |
Historical progression based on published method comparisons [1] [6].
The regulatory acceptance of isotope dilution mass spectrometry solidified Doxylamine-D5’s role in antihistamine research. Its deployment in fasting/fed bioequivalence trials (e.g., assessing food effects on 25 mg doxylamine) provided the precision needed to confirm unchanged pharmacokinetics under both conditions—directly supporting label claim expansions without additional clinical trials [1] [6]. This established a blueprint for employing deuterated standards in regulatory submissions of generic antihistamines worldwide.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4